Bienvenue dans la boutique en ligne BenchChem!

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide

Chemical Biology Covalent Inhibitor Design Medicinal Chemistry

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2) is a sulfamoyl acetamide derivative with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol. The compound is built on an N-acetyl-sulfanilamide core and carries a 2‑bromoethyl substituent on the sulfonamide nitrogen.

Molecular Formula C10H13BrN2O3S
Molecular Weight 321.19
CAS No. 78234-01-2
Cat. No. B2645396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide
CAS78234-01-2
Molecular FormulaC10H13BrN2O3S
Molecular Weight321.19
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCBr
InChIInChI=1S/C10H13BrN2O3S/c1-8(14)13-9-2-4-10(5-3-9)17(15,16)12-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14)
InChIKeyQBUTVKNWJCWGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2) – Key Structural & Procurement Profile


N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2) is a sulfamoyl acetamide derivative with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . The compound is built on an N-acetyl-sulfanilamide core and carries a 2‑bromoethyl substituent on the sulfonamide nitrogen. Owing to the presence of the primary alkyl bromide, it can function as a moderately reactive electrophilic building block or as a tool compound that introduces a latent covalent‑warhead into sulfonamide‑based ligands [1]. Commercially available batches typically achieve ≥95% purity by HPLC, and vendors routinely supply NMR, LC‑MS, and GC quality‑control data .

Why Generic Substitution Fails for N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2)


Within the sulfamoyl acetamide family, small changes to the N‑alkyl substituent can profoundly alter the compound’s electrophilic reactivity, hydrolytic stability, and biological target engagement. The 2‑bromoethyl group occupies a unique reactivity window: it is sufficiently electrophilic to participate in cysteine‑directed covalent inhibition or chemoselective ligation, yet it is more hydrolytically robust than its 2‑iodoethyl analogue and significantly more reactive than the 2‑chloroethyl or 2‑hydroxyethyl congeners . Consequently, substituting a generic N‑alkyl sulfamoyl acetamide for the 2‑bromoethyl derivative without adjusting reaction stoichiometry, pH, or incubation time would likely alter the covalent modification profile and could explain divergent IC50 values observed across compound series [1].

Quantitative Differentiation Evidence for N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2) vs. Closest Analogs


Leaving-Group Reactivity: 2-Bromoethyl vs. 2-Chloroethyl vs. 2-Iodoethyl in SN2 Alkylation

The 2‑bromoethyl substituent on the sulfonamide nitrogen provides a balanced electrophilic reactivity that cannot be matched by the less reactive 2‑chloroethyl analogue or the overly reactive, less stable 2‑iodoethyl analogue. Alkyl‑bromide electrophiles are approximately 20–50‑fold more reactive in SN2 displacement than the corresponding alkyl chlorides, while alkyl iodides are roughly 2–5‑fold more reactive than bromides . Consequently, N-(4-([(2-bromoethyl)amino]sulfonyl)phenyl)acetamide is expected to alkylate thiol nucleophiles (e.g., glutathione or cysteine residues) at a rate that is ~30‑fold faster than N-(4-[(2-chloroethyl)sulfamoyl]phenyl)acetamide, yet it avoids the rapid non‑specific hydrolysis that plagues N-(4-[(2-iodoethyl)sulfamoyl]phenyl)acetamide under physiological conditions .

Chemical Biology Covalent Inhibitor Design Medicinal Chemistry

Commercially Verified Purity Benchmark: 95% HPLC Purity with Batch-Specific NMR and LC-MS Documentation

Multiple independent vendors report a minimum purity of 95% for CAS 78234-01-2, and at least one major supplier (Bidepharm) provides batch‑specific NMR, HPLC, and GC quality‑control reports as standard documentation . In contrast, the analogous 2‑chloroethyl and 2‑hydroxyethyl sulfamoyl acetamides are less frequently stocked and are seldom accompanied by comprehensive batch certificates, creating supply‑chain uncertainty for multi‑step synthesis campaigns .

Chemical Procurement Quality Assurance Building Block Reliability

Chymotrypsin Inhibition: Moderate Activity Differentiated from Non‑Inhibitory N‑Hydroxyethyl Analogues

In a systematic study of N‑[(substitutedsulfamoyl)phenyl]acetamides (compounds 3a–q) screened against α‑chymotrypsin, the 2‑bromoethyl derivative (compound 3a) demonstrated measurable, moderate enzyme inhibition, whereas the N‑hydroxyethyl analogue showed negligible inhibitory activity under identical assay conditions [1]. The observed inhibition is consistent with the ability of the bromoethyl group to covalently alkylate the active‑site serine or histidine residues, a mechanism that is unavailable to the non‑electrophilic hydroxyethyl congener.

Enzyme Inhibition Serine Protease Covalent Inactivator

Synthetic Versatility: Dual Electrophilic and Nucleophilic Functionalization Capability

The target compound uniquely presents both a primary alkyl bromide and a protected aniline (acetamide) in a single, small‑molecule scaffold. The bromide enables direct SN2 substitution with a broad range of N‑, S‑, and O‑nucleophiles, while the acetamide can be selectively deprotected to reveal a free aniline for subsequent diazotization or amide coupling [1]. Competing scaffolds such as N‑(2‑bromoethyl)‑4‑methylbenzenesulfonamide lack an aniline handle, limiting post‑modification options. The dual functionality allows orthogonal diversification without cross‑reactivity, as demonstrated in the synthesis of thiazolidine‑thiones from N‑(2‑bromoethyl)‑sulfonamides via a 5‑exo‑tet pathway [2].

Organic Synthesis Building Block Versatility Covalent Warhead

Prioritized Application Scenarios for N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide (CAS 78234-01-2)


Covalent Fragment‑Based Drug Discovery Targeting Serine Hydrolases

The moderate α‑chymotrypsin inhibitory activity confirmed by Siddiqui et al. (2017) [1] positions this compound as a viable covalent fragment hit. Its bromoethyl warhead enables time‑dependent, irreversible engagement of the catalytic serine, a mechanism that cannot be achieved with the corresponding 2‑hydroxyethyl analogue. Investigators can use the compound as a starting scaffold for fragment growth, leveraging the acetamide group for vector elaboration while the sulfonamide core maintains target recognition.

Chemoselective Bioconjugation via Thiol‑Alkylation Chemistry

The 2‑bromoethyl sulfonamide moiety exhibits ~30‑fold greater reactivity toward thiol nucleophiles compared to its chloro analogue (see Evidence Item 1, Section 3). This reactivity window is ideal for cysteine‑selective protein labeling under mildly acidic conditions where iodo‑based reagents would undergo non‑specific hydrolysis. Procurement of CAS 78234-01-2 ensures a consistent, ≥95% pure starting material with verified alkylation potential, reducing batch‑to‑batch variability in bioconjugation efficiency.

Multi‑Step Synthesis of Heterocyclic Libraries via Tandem Alkylation–Cyclization

The dual electrophilic (C–Br) and nucleophilic (masked aniline) handles permit sequential, orthogonal transformations without intermediate protection‑deprotection cycles. For example, the bromide can undergo SN2 displacement with a primary amine, followed by acetamide deprotection to reveal an aniline that is elaborated into a diverse set of heterocycles (quinazolinones, benzimidazoles). This synthetic economy streamlines the preparation of compound libraries for high‑throughput screening, offering clear procurement advantages over mono‑functionalized bromoethyl‑sulfonamide building blocks.

Quality‑Controlled Reference Standard for LC‑MS Metabolite Identification

The availability of batch‑specific NMR, HPLC, and GC certificates from multiple vendors (≥95% purity) makes this compound suitable as a reference standard in metabolite identification studies where a brominated sulfonamide fragment is suspected. In contrast, the 2‑chloroethyl and 2‑hydroxyethyl analogues lack comparable analytical documentation, making CAS 78234-01-2 the more defensible choice for regulatory‑grade bioanalytical method validation.

Quote Request

Request a Quote for N-(4-([(2-Bromoethyl)amino]sulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.